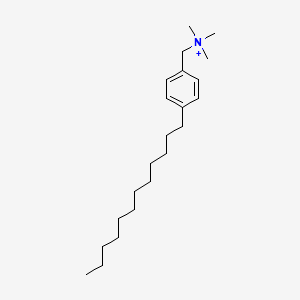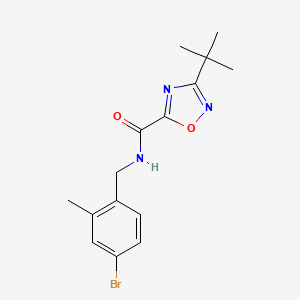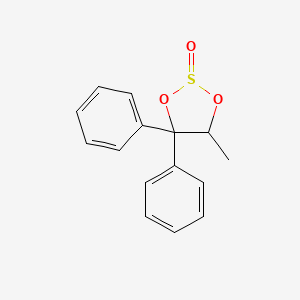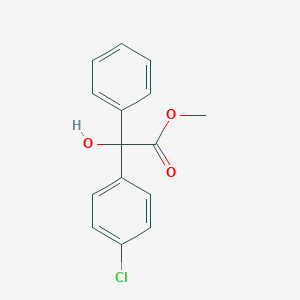
Methyl 2-(4-chlorophenyl)-2-hydroxy-2-phenylacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(4-chlorophenyl)-2-hydroxy-2-phenylacetate is an organic compound with a complex structure that includes a chlorophenyl group, a hydroxy group, and a phenylacetate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-chlorophenyl)-2-hydroxy-2-phenylacetate typically involves the esterification of 2-(4-chlorophenyl)-2-hydroxy-2-phenylacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(4-chlorophenyl)-2-hydroxy-2-phenylacetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products Formed
Oxidation: Formation of 2-(4-chlorophenyl)-2-oxo-2-phenylacetate.
Reduction: Formation of 2-(4-chlorophenyl)-2-hydroxy-2-phenylethanol.
Substitution: Formation of various substituted phenylacetates depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2-(4-chlorophenyl)-2-hydroxy-2-phenylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of Methyl 2-(4-chlorophenyl)-2-hydroxy-2-phenylacetate involves its interaction with specific molecular targets. The hydroxy and ester groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the chlorophenyl group can interact with hydrophobic pockets in proteins, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-(4-bromophenyl)-2-hydroxy-2-phenylacetate
- Methyl 2-(4-fluorophenyl)-2-hydroxy-2-phenylacetate
- Methyl 2-(4-methylphenyl)-2-hydroxy-2-phenylacetate
Uniqueness
Methyl 2-(4-chlorophenyl)-2-hydroxy-2-phenylacetate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can participate in specific interactions that are not possible with other halogens or substituents, making this compound particularly interesting for research and development.
Propriétés
Formule moléculaire |
C15H13ClO3 |
|---|---|
Poids moléculaire |
276.71 g/mol |
Nom IUPAC |
methyl 2-(4-chlorophenyl)-2-hydroxy-2-phenylacetate |
InChI |
InChI=1S/C15H13ClO3/c1-19-14(17)15(18,11-5-3-2-4-6-11)12-7-9-13(16)10-8-12/h2-10,18H,1H3 |
Clé InChI |
OSHJGACRNSBMBO-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



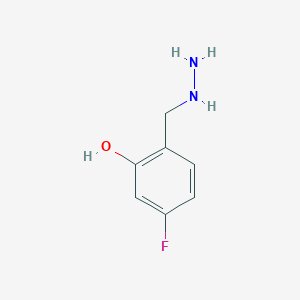
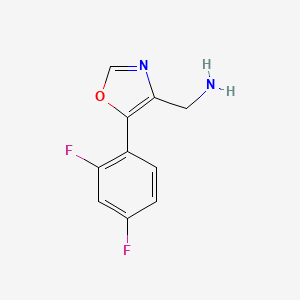
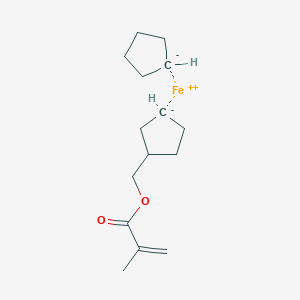

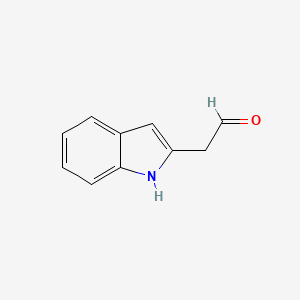


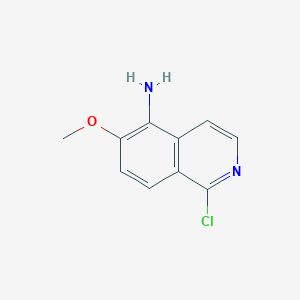
![4,7-Bis(5-bromo-4-(2-decyltetradecyl)thiophen-2-yl)-5,6-difluorobenzo[c][1,2,5]thiadiazole](/img/structure/B12820014.png)

